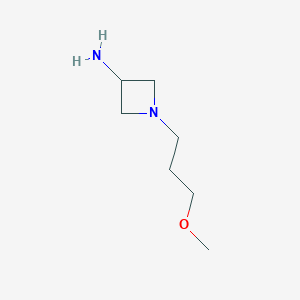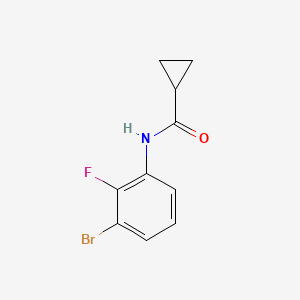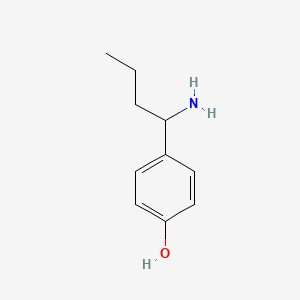![molecular formula C16H21NO5 B12272342 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione is a chemical compound with the molecular formula C16H21NO5. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions are likely to be employed to ensure sustainability and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the isoindoline-1,3-dione scaffold .
Scientific Research Applications
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and materials.
Biology: The compound has been studied for its potential interactions with biological targets, such as the dopamine receptor D2.
Medicine: It shows promise as a potential antipsychotic agent and in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Industry: The compound is used in the development of new materials with specific properties, such as photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing its activity and downstream signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[2-(2,2-diethoxyethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H21NO5/c1-3-21-14(22-4-2)11-20-10-9-17-15(18)12-7-5-6-8-13(12)16(17)19/h5-8,14H,3-4,9-11H2,1-2H3 |
InChI Key |
KFILRMHWVGXICY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COCCN1C(=O)C2=CC=CC=C2C1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12272266.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B12272273.png)
![4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272280.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272284.png)
![7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B12272287.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol](/img/structure/B12272291.png)


![6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272307.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272327.png)
![N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12272331.png)
